(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl carbonochloridate
Overview
Description
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl carbonochloridate is a useful research compound. Its molecular formula is C11H19ClO2 and its molecular weight is 218.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Chloroformate esters, a group to which this compound belongs, are known to be employed as efficient and selective reagents for n-demethylation .
Mode of Action
Chloroformate esters, including (+)-Menthyl Chloroformate, interact with their targets through a mechanism that resembles N-dealkylation of tertiary amines . This process involves the removal of an N-methyl group, a useful chemical transformation in organic synthesis, particularly in the field of alkaloid chemistry .
Biochemical Pathways
The n-demethylation process, which chloroformate esters facilitate, plays a significant role in the metabolism of alkaloids . This process can influence various biochemical pathways, particularly those involving tertiary N-methyl amines, which are important functionalities present in many natural products and synthetically derived pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as colistimethate, an inactive prodrug of colistin used as a last-line defense against gram-negative ‘superbugs’, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic behavior of (+)-Menthyl Chloroformate.
Result of Action
The n-demethylation process, facilitated by chloroformate esters, can lead to various cellular effects, such as changes in cell proliferation, viability, differentiation, apoptosis, and migration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of chemical reactions . .
Biochemical Analysis
Biochemical Properties
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl carbonochloridate is involved in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It acts as a chiral electrophile in asymmetric synthesis reactions, facilitating the production of enantiomerically pure compounds . This compound interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the carbonochloridate group, leading to the formation of the corresponding alcohol and carbon dioxide. Additionally, this compound can form covalent bonds with amino acid residues in proteins, modifying their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modifying key signaling proteins through covalent attachment . This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in stress response and detoxification pathways . Furthermore, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of cytochrome c .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable covalent adducts . This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific interactions involved . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These molecular interactions ultimately lead to alterations in cellular function and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Over time, the degradation products can accumulate and potentially interfere with experimental outcomes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which toxic effects become predominant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by esterases and other hydrolytic enzymes, leading to the formation of menthol and carbon dioxide. This compound can also interact with cytochrome P450 enzymes, influencing the metabolism of other xenobiotics and endogenous compounds . The metabolic flux and levels of specific metabolites can be altered in the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be actively transported by specific transporters . Binding proteins may also facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The precise localization within cells can determine the specific biochemical pathways and cellular processes that are influenced by this compound .
Properties
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUPCUCGVCGPPA-AEJSXWLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138530 | |
Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7635-54-3 | |
Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7635-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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